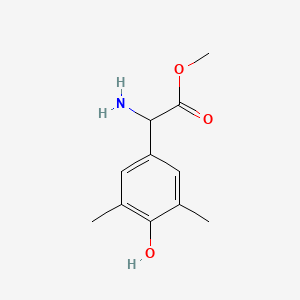

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate

Description

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate (C₁₁H₁₅NO₃) is an aromatic amino ester featuring a central acetamide backbone substituted with a 4-hydroxy-3,5-dimethylphenyl group. Its molecular structure includes a methyl ester group, an amino group, and a hydroxyl group on the para position of the benzene ring, flanked by two methyl groups at the meta positions . Key physicochemical properties include a predicted collision cross-section (CCS) of 146.4 Ų for the [M+H]+ adduct, suggesting moderate molecular size and polarity .

Properties

IUPAC Name |

methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-6-4-8(5-7(2)10(6)13)9(12)11(14)15-3/h4-5,9,13H,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLJXBAAQCDZDY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)C(C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-3,5-dimethylbenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and the use of microwave irradiation can be employed to enhance reaction rates and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The methyl ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as ammonia or primary amines can be used in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxy groups can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The compound’s phenyl ring substitution pattern distinguishes it from analogs. Below is a comparative analysis of substituent-driven properties:

Key Observations :

- Steric Effects: The 3,5-dimethyl groups introduce steric hindrance, which may reduce reactivity at the aromatic ring compared to monosubstituted analogs like the 4-bromo derivative .

- Electronic Effects : Nitro groups in analogs (e.g., C₁₀H₉ClN₃O₇) significantly alter electron density, enhancing electrophilic character, whereas methyl and hydroxyl groups in the target compound promote electron donation .

Collision Cross-Section (CCS) and Molecular Dynamics

The target compound’s CCS values for various adducts (e.g., 146.4 Ų for [M+H]+) suggest a compact conformation in the gas phase, likely due to intramolecular hydrogen bonding between the hydroxyl and amino groups . Comparable data for other esters are unavailable in the provided evidence, but the CCS range (146–157 Ų) aligns with medium-sized aromatic esters.

Biological Activity

Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate is an organic compound with notable biological activity, attributed to its unique structural features, including an amino group, a hydroxy group, and two methyl groups on a phenyl ring. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate is CHNO. Its structural characteristics contribute significantly to its biological activity. The presence of the hydroxy group enhances solubility and may facilitate interactions with various biological targets.

| Property | Details |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | Approximately 211.25 g/mol |

| Functional Groups | Amino, Hydroxy, Methyl Ester |

Mode of Action : The compound is hypothesized to interact with biological targets through nucleophilic substitution reactions due to its structural similarities with other bioactive compounds. This interaction can modulate enzyme activities and influence metabolic pathways.

Biochemical Pathways : Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate may participate in the formation of oximes and hydrazones, common reactions for aldehydes and ketones. Its hydroxy group can undergo oxidation to form quinone derivatives, while the amino group can be reduced to primary amines.

Biological Activities

Preliminary studies indicate that Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate exhibits various biological activities:

- Anti-inflammatory Properties : Research suggests potential anti-inflammatory effects, making it a candidate for further pharmacological studies.

- Analgesic Effects : The compound may also possess analgesic properties, which could be beneficial in pain management.

- Antiproliferative Activity : In vitro studies have shown that related compounds exhibit significant antiproliferative effects against cancer cell lines such as HCT-116 and HeLa. These findings suggest that Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate could have similar effects .

Case Studies

- Cell Line Studies : In studies involving HCT-116 cells, several derivatives were found to inhibit cell growth effectively. The IC values ranged from 0.69 μM to 11 μM for various modifications of similar compounds. This indicates a promising avenue for developing anticancer therapies based on this compound's structure .

- Molecular Docking Studies : Molecular docking studies have been employed to understand the interaction of Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate with specific targets. These studies help elucidate the binding affinities and potential inhibitory mechanisms against enzymes involved in cancer progression .

Comparison with Similar Compounds

The biological activity of Methyl 2-amino-2-(4-hydroxy-3,5-dimethylphenyl)acetate can be contrasted with structurally similar compounds:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | Lacks methyl groups | Different reactivity profile |

| Methyl 2-amino-2-(3-methylphenyl)acetate | Lacks hydroxy group | Reduced polarity; altered activity |

| Methyl 2-amino-2-(4-hydroxy-3-nitrophenyl)acetate | Contains nitro group | Increased polarity; distinct pharmacological profile |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.